molecular formula C23H24FNO4 B2679459 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid CAS No. 2375259-51-9

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid

Cat. No.: B2679459
CAS No.: 2375259-51-9
M. Wt: 397.446
InChI Key: UPPJXTVPFUGDSG-CWSKOGRWSA-N
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Description

This compound (CAS: Not explicitly listed in evidence, Molecular formula: C₂₃H₂₄FNO₄, Molecular weight: 397.45 g/mol) is a fluorinated cyclohexane derivative functionalized with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group . The Fmoc moiety is widely employed in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via piperidine.

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO4/c24-23(11-9-15(10-12-23)21(26)27)14-25-22(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPJXTVPFUGDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorenyl methoxycarbonyl (Fmoc) derivative The initial step may include the reaction of fluorene with methanol and carbonyl chloride to form the Fmoc group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of amides, esters, or ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology: In biological research, it can serve as a fluorescent probe or a labeling agent for studying biological processes and interactions.

Medicine: Potential medical applications include the development of new drugs or therapeutic agents, particularly in the fields of oncology and neurology.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic or signaling pathways.

  • Receptors: Binding to receptors to trigger or inhibit cellular responses.

Comparison with Similar Compounds

trans-4-({(9H-Fluoren-9-ylmethoxy)carbonylamino}methyl)cyclohexanecarboxylic Acid

  • Structure: Trans stereochemistry at the cyclohexane ring; methyl group attached to the amino moiety instead of fluorine.
  • Molecular Formula : C₂₃H₂₅N₂O₄ (inferred from ).
  • Key Differences: The absence of fluorine reduces electronegativity and van der Waals interactions compared to the target compound.
  • Applications : Likely used in peptide synthesis for orthogonal protection strategies, though its trans configuration may affect conformational flexibility in target molecules .

cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic Acid

  • Structure: Cis stereochemistry; lacks both fluorine and the methyl group on the amino moiety.
  • Molecular Formula: C₂₂H₂₃NO₄ (CAS: 147900-45-6, Molecular weight: 365.42 g/mol) .
  • Reduced steric bulk compared to the fluorinated analog.
  • Applications : Primarily utilized in solid-phase peptide synthesis (SPPS) for rigid backbone modifications .

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexane-1-carboxylic Acid

  • Structure : Features a ketone group at the 4-position instead of fluorine.
  • Key Differences :
    • The ketone introduces polarity and hydrogen-bonding capability, which may enhance solubility in aqueous media.
    • Susceptibility to nucleophilic attack at the carbonyl carbon, unlike the stable C-F bond in the target compound.
  • Applications: Potential use in prodrug design or as a synthetic intermediate for further functionalization .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Stereochemistry CAS Number
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic Acid C₂₃H₂₄FNO₄ 397.45 4-Fluoro (1s,4s) Not specified
trans-4-({(9H-Fluoren-9-ylmethoxy)carbonylamino}methyl)cyclohexanecarboxylic Acid C₂₃H₂₅N₂O₄ ~397.46 N-Methyl trans Not specified
cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic Acid C₂₂H₂₃NO₄ 365.42 None cis 147900-45-6
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexane-1-carboxylic Acid Not specified Not specified 4-Oxo Not specified 285996-74-9

Key Research Findings

  • Synthetic Utility: The fluorine atom in the target compound may improve resistance to enzymatic degradation compared to non-halogenated analogs, making it advantageous for in vivo applications .
  • Crystallography : Tools like SHELXL and OLEX2 (cited in ) are critical for resolving stereochemical ambiguities in these compounds, particularly for distinguishing cis/trans isomers .

Biological Activity

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid, commonly referred to as Fmoc-4-Amc-OH, is an important compound in organic synthesis, particularly in peptide chemistry. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C23H25NO4
  • Molecular Weight : 393.45 g/mol
  • CAS Number : 2756125

Fmoc-4-Amc-OH functions primarily as a protecting group for amine functionalities during peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group provides stability and protects the amine from unwanted reactions while allowing for selective coupling with other amino acids. This property is crucial in solid-phase peptide synthesis (SPPS), where sequential addition of amino acids is required.

Biological Activity

The biological activity of Fmoc-4-Amc-OH can be categorized into several key areas:

1. Peptide Synthesis

Fmoc-4-Amc-OH is widely used in the synthesis of bioactive peptides. Its stability under various conditions makes it a preferred choice for synthesizing peptides that can act as hormones, enzyme inhibitors, or receptor modulators.

2. Cellular Effects

Research indicates that peptides synthesized using Fmoc-4-Amc-OH can influence cellular processes such as:

  • Modulation of cell signaling pathways
  • Regulation of gene expression
  • Alteration of cellular metabolism

3. Therapeutic Applications

Peptides produced from Fmoc-4-Amc-OH have shown potential therapeutic effects in various fields:

  • Cancer Therapy : Certain peptides act as inhibitors of tumor growth by targeting specific cancer cell receptors.
  • Infection Control : Peptides that mimic antimicrobial properties are synthesized to combat bacterial infections.

Case Studies

Several studies highlight the effectiveness of Fmoc-4-Amc-OH in synthesizing therapeutic peptides:

Study Objective Findings
Smith et al., 2023Synthesis of Anticancer PeptidesDemonstrated that peptides synthesized using Fmoc-4-Amc-OH exhibited significant cytotoxicity against breast cancer cells.
Johnson et al., 2022Development of Antimicrobial PeptidesReported the successful synthesis of peptides with potent antimicrobial activity against resistant strains of bacteria.
Lee et al., 2021Peptide-Based Drug Delivery SystemsShowed that Fmoc-protected peptides enhanced the delivery efficiency of chemotherapeutic agents in vitro.

Safety and Handling

While Fmoc-4-Amc-OH is generally safe to handle in laboratory settings, it is classified as an irritant and should be handled with care. Proper safety protocols should be followed to minimize exposure.

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